N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide
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Overview
Description
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of an indole ring system, which is known for its biological activity and versatility in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which converts aryl hydrazones to indoles under elevated temperatures and the presence of Brønsted or Lewis acids . The process may also involve N-alkylation and the use of various reagents such as aryl hydrazines, ketones, and alkyl halides .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The process would also involve stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The indole ring system is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This compound may also interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with potential biological activity.
N-(2-(1H-indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide: Known for its anti-inflammatory properties.
Uniqueness
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide is unique due to its specific structural features, such as the presence of both indole and quinoline rings, which may confer distinct biological and chemical properties.
Properties
CAS No. |
62295-15-2 |
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Molecular Formula |
C20H16N4S2 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
N-(1-ethyl-2-sulfanylindol-3-yl)iminoquinoline-2-carbothioamide |
InChI |
InChI=1S/C20H16N4S2/c1-2-24-17-10-6-4-8-14(17)18(20(24)26)22-23-19(25)16-12-11-13-7-3-5-9-15(13)21-16/h3-12,26H,2H2,1H3 |
InChI Key |
VCAXOIWTFJWYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1S)N=NC(=S)C3=NC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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